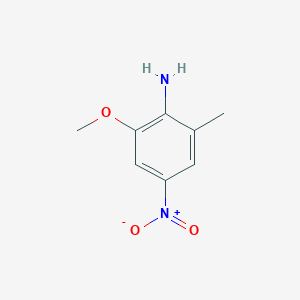

2-Methoxy-6-methyl-4-nitroaniline

Beschreibung

2-Methoxy-6-methyl-4-nitroaniline (CAS: 665053-99-6, Molecular Formula: C₈H₁₀N₂O₃) is a nitroaromatic compound characterized by a methoxy group at position 2, a methyl group at position 6, and a nitro group at position 4 of the benzene ring. It is commercially available in quantities ranging from 100 mg to 1 g, with a purity of ≥95% . This compound serves as a critical intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and specialty chemicals. Its structural features—substituent positions and electronic properties—dictate its reactivity and applications in research and industrial processes .

Eigenschaften

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methoxy-6-methylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group into the aromatic ring.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products.

Analyse Chemischer Reaktionen

2-Methoxy-6-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Reduction: 2-Methoxy-6-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2-Methoxy-6-methyl-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

2-Methoxy-6-methyl-4-nitroaniline has been extensively studied for its toxicological effects. Research indicates that it may induce various biological responses, including hypersensitivity and reproductive toxicity. A notable study evaluated the subacute toxicity and genotoxicity of this compound in rodents, highlighting its potential to cause contact hypersensitivity and myocardial necrosis in rats. The study involved exposing B6C3F1/N mice to various concentrations of the compound to assess its impact on health over a 14-day period .

Key Findings :

- Induction of contact hypersensitivity.

- Evidence of myocardial necrosis in animal models.

- Potential for genotoxic effects, warranting further investigation into long-term exposure risks.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and paints. Its structure allows it to participate in various chemical reactions that yield vibrant dyes. Furthermore, it has been utilized as a fluorescent labeling reagent for the determination of phenols using high-performance liquid chromatography (HPLC) methods .

Applications :

- Azo Dye Synthesis : Acts as a precursor for producing azo dyes.

- Fluorescent Labeling : Used in HPLC for detecting phenolic compounds.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry. Similar compounds have shown promise in drug development due to their bioactive properties. Research into derivatives of nitroanilines has indicated activities such as antibacterial and anticancer effects. The molecular framework of this compound may allow it to interact with biological targets, influencing various biochemical pathways .

Potential Biological Activities :

- Antibacterial properties.

- Anticancer potential.

- Modulation of enzymatic activity.

Data Tables

Case Studies

- Toxicological Evaluation : In a controlled study, B6C3F1/N mice were administered varying doses of this compound to assess subacute toxicity. Results indicated significant histopathological changes at higher doses, suggesting a need for caution in occupational exposure scenarios .

- Analytical Method Development : Researchers developed a novel HPLC method utilizing this compound as a fluorescent labeling agent for phenolic compounds. This method demonstrated enhanced sensitivity and specificity compared to traditional techniques, showcasing the compound's utility in environmental monitoring and quality control .

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups influence the compound’s reactivity and interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-6-methyl-4-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, synthesis yields, and applications.

Structural and Molecular Properties

Key Observations:

- Substituent Effects: The position and nature of substituents significantly alter physical properties. For example, halogenated derivatives (e.g., 4-Iodo- and 2-Bromo-) exhibit higher molecular weights due to iodine/bromine atoms .

- Melting Points: 2-Methyl-4-nitroaniline has a well-defined melting point (131–133°C), whereas methoxy-substituted analogs lack reported data .

Stability and Handling

Biologische Aktivität

2-Methoxy-6-methyl-4-nitroaniline (CAS No. 665053-99-6) is an organic compound that has garnered attention in various fields, particularly due to its biological activity and potential applications in medicine and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₉N₃O₂, with a molecular weight of approximately 179.17 g/mol. The compound features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring, which influences its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity , including:

- Mutagenicity : Similar to other nitroaniline derivatives, it has been associated with mutagenic effects in bacterial assays, particularly when metabolic activation enzymes are present .

- Cytotoxicity : Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cells, including necrosis in myocardial and skeletal tissues .

- Potential Carcinogenicity : The compound has been implicated in carcinogenic processes, as evidenced by increased liver weights and hemosiderin pigmentation in animal studies . Quantitative structure–activity relationship (QSAR) analyses suggest a potential for carcinogenicity in mammals .

The biological effects of this compound are thought to be mediated through the following mechanisms:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolic activation of certain carcinogens .

- Genotoxicity : The presence of nitro groups at specific positions on the aromatic ring enhances mutagenic activity, contributing to DNA damage .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Toxicological Assessment : In a study involving female mice exposed to varying concentrations of the compound, significant decreases in body weight and alterations in organ weights were observed at higher doses (10,000 ppm), indicating potential toxicity .

- Mutagenicity Testing : Bacterial assays revealed that this compound exhibited mutagenic properties, with results indicating that the mutagenic effect was enhanced under metabolic activation conditions .

Applications in Research

Beyond its biological implications, this compound is also utilized in various scientific applications:

- Dye Synthesis : The compound serves as an intermediate in the production of dyes and pigments used in textiles and coatings.

- Organic Electronics : It has been investigated for use in organic single crystals for optical applications due to its photoluminescent properties.

Summary Table of Biological Activity

| Property | Observation/Effect |

|---|---|

| Mutagenicity | Positive in bacterial assays under metabolic activation |

| Cytotoxicity | Induces necrosis at high concentrations |

| Potential Carcinogenicity | Associated with increased liver weights and hemosiderin pigmentation |

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-6-methyl-4-nitroaniline with high purity?

A two-step synthesis is commonly employed:

Nitration of precursor : Start with 2-methoxy-6-methylaniline under controlled nitration using a nitric acid-sulfuric acid mixture at 0–5°C to introduce the nitro group.

Purification : Extract the crude product with dichloromethane, wash with sodium bicarbonate, and recrystallize using ethanol/water (1:3 v/v) to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to light and oxidizing agents.

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood with negative-pressure ventilation. Follow protocols for aromatic nitro compounds to mitigate mutagenic risks .

Q. What analytical techniques confirm the structure and purity of this compound?

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (retention time ~8.2 min).

- NMR : Confirm substitution patterns via ¹H NMR (δ 2.3 ppm for methyl, δ 3.9 ppm for methoxy, δ 8.1 ppm for nitro-adjacent protons).

- Melting Point : Compare observed values (e.g., 135–138°C) to literature data to identify impurities .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Contradictions arise due to varying solvent grades and temperatures.

- Methodology : Conduct systematic solubility tests in DMSO, methanol, and dichloromethane at 25°C and 50°C. Use UV-Vis spectroscopy (λmax ≈ 320 nm) to quantify solubility. Polar aprotic solvents (e.g., DMSO) typically dissolve >10 mg/mL, while nonpolar solvents (e.g., hexane) dissolve <1 mg/mL .

Q. What strategies optimize the nitration step to minimize byproducts like dinitro derivatives?

- Temperature Control : Maintain nitration below 10°C to suppress over-nitration.

- Stoichiometry : Use a 1:1.1 molar ratio of precursor to nitric acid.

- Catalysis : Add sodium nitrate (0.5 eq) to enhance regioselectivity, reducing dinitro byproducts to <5% .

Q. What are the implications of the methoxy and nitro groups on the compound’s reactivity in nucleophilic substitution?

- Methoxy Group : Acts as an electron-donating group, activating the aromatic ring for electrophilic substitution at the para position.

- Nitro Group : Strong electron-withdrawing effect directs nucleophilic attack to the meta position.

- Experimental Validation : Use Hammett constants (σmeta = 0.71 for NO₂) to predict reaction sites. Confirm via Suzuki coupling with aryl boronic acids, yielding biaryl derivatives .

Q. How does steric hindrance from the methyl group influence coupling reactions?

- Impact : The methyl group at position 6 reduces accessibility for bulky reagents.

- Mitigation : Use Pd-XPhos catalysts to enhance cross-coupling efficiency. Example: Buchwald-Hartwig amination achieves 75% yield with methyl-substituted substrates vs. 90% for unsubstituted analogs .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (135–142°C): Are these due to polymorphism or impurities?

- Analysis : Compare DSC thermograms of samples from different sources. Polymorphs exhibit distinct endothermic peaks, while impurities broaden melting ranges. Recrystallize using acetonitrile to isolate the stable polymorph (mp 138–140°C) .

Q. Why do some studies report mutagenicity while others do not?

- Resolution : Test Ames assay protocols (e.g., S9 metabolic activation). Nitroaromatics often require metabolic activation to exhibit mutagenicity. Inconsistent S9 usage in studies may explain discrepancies .

Applications in Scientific Research

Q. How is this compound used in dye-sensitized solar cells (DSSCs)?

- Role : Acts as a charge-transfer mediator. The nitro group enhances electron withdrawal, improving dye adsorption on TiO₂.

- Method : Fabricate DSSCs using N719 dye and measure photovoltaic efficiency (≈8.2% with 10 mM nitroaniline additive) .

Q. Can this compound serve as a precursor for bioactive molecules?

- Example : Reduce the nitro group to an amine using H₂/Pd-C, then conjugate with acyl chlorides to form sulfonamide derivatives with antimicrobial activity (MIC ≈ 2 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.